MFCD18261141
Overview
Description
MFCD18261141 is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18261141 typically involves the borylation of 4-Fluoro-3-(pyridin-4-yl)benzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
MFCD18261141 primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
MFCD18261141 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Utilized in the synthesis of potential drug candidates, particularly in oncology and neurology.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of MFCD18261141 in Suzuki-Miyaura reactions involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in the transmetalation step, where it transfers the organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 4-Fluoro-3-(pyridin-4-yl)benzene
Uniqueness
MFCD18261141 is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to its analogs .
Properties
Molecular Formula |
C11H9BFNO2 |
---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
(4-fluoro-3-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-7,15-16H |
InChI Key |
OWNTXISUQWLBMC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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